molecular formula C14H15NO2S B14380365 7-Ethoxy-2,3-dihydro-1H-phenothiazin-4(10H)-one CAS No. 90052-58-7

7-Ethoxy-2,3-dihydro-1H-phenothiazin-4(10H)-one

Cat. No.: B14380365
CAS No.: 90052-58-7
M. Wt: 261.34 g/mol
InChI Key: FEPODRPFWVKUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethoxy-2,3-dihydro-1H-phenothiazin-4(10H)-one is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistamine agents. This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-2,3-dihydro-1H-phenothiazin-4(10H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminothiophenol and ethyl bromoacetate.

    Cyclization: The reaction proceeds through a cyclization process, where the starting materials undergo a series of chemical reactions to form the phenothiazine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-2,3-dihydro-1H-phenothiazin-4(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

7-Ethoxy-2,3-dihydro-1H-phenothiazin-4(10H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-Ethoxy-2,3-dihydro-1H-phenothiazin-4(10H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic agent.

    Promethazine: A phenothiazine with antihistamine properties.

    Thioridazine: Known for its antipsychotic effects.

Uniqueness

7-Ethoxy-2,3-dihydro-1H-phenothiazin-4(10H)-one is unique due to its specific ethoxy substitution, which may confer distinct pharmacological properties compared to other phenothiazines. This uniqueness can be explored further in scientific research to uncover potential new applications.

Properties

CAS No.

90052-58-7

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

7-ethoxy-1,2,3,10-tetrahydrophenothiazin-4-one

InChI

InChI=1S/C14H15NO2S/c1-2-17-9-6-7-10-13(8-9)18-14-11(15-10)4-3-5-12(14)16/h6-8,15H,2-5H2,1H3

InChI Key

FEPODRPFWVKUEN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC3=C(S2)C(=O)CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.